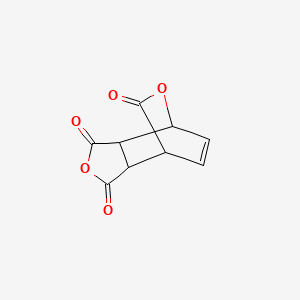
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- is a heterocyclic compound that features a fused furan and pyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- typically involves the annulation of the pyran ring and the pyrrole fragment. One common method includes the cascade ring closure reaction, which is a multi-step process that forms the fused ring system . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely but often involve controlled temperatures and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact pathways and targets are still under investigation, but its unique structure allows it to interact with a variety of biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar fused ring system but differ in the specific arrangement of atoms and functional groups.
Furo[3,2-c]pyran-4-ones: These compounds have a similar furan-pyran fusion but with different substituents and ring closures.
Uniqueness
4,7-Etheno-3H-furo(3,4-c)pyran-1,3,6-trione, 3a,4,7,7a-tetrahydro- is unique due to its specific ring fusion and the presence of multiple reactive sites. This makes it a versatile compound for various chemical reactions and applications.
Propiedades
Número CAS |
26290-47-1 |
|---|---|
Fórmula molecular |
C9H6O5 |
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
4,8-dioxatricyclo[5.2.2.02,6]undec-10-ene-3,5,9-trione |
InChI |
InChI=1S/C9H6O5/c10-7-3-1-2-4(13-7)6-5(3)8(11)14-9(6)12/h1-6H |
Clave InChI |
ZVBXEFYMEYABQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2C3C(C1C(=O)O2)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12813391.png)
![6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carbaldehyde](/img/structure/B12813401.png)
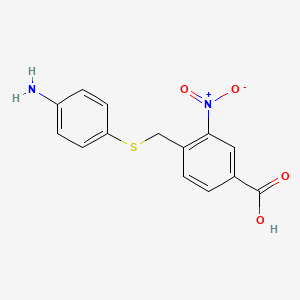

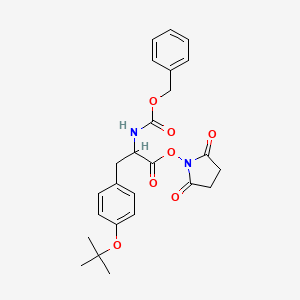
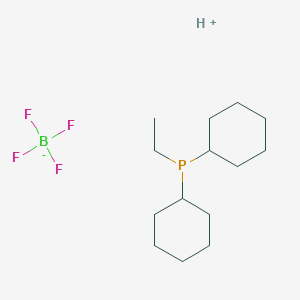

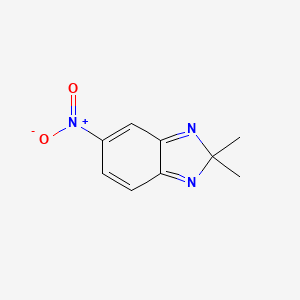
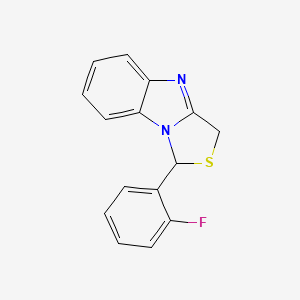
![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)
